4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The imine group can be reduced to form amines using reducing agents like sodium borohydride.
Substitution: The difluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: The compound’s properties may be exploited for therapeutic purposes, such as in the design of new pharmaceuticals.
Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets through various pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the difluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups. Similar compounds include:
4-(Difluoromethoxy)phenyl isothiocyanate: Known for its use in organic synthesis and material science.
{[4-(difluoromethoxy)phenyl]methyl}(octyl)amine: Utilized in the preparation of various chemical products.
2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol: Employed in the synthesis of complex organic molecules.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Properties
Molecular Formula |
C11H7F5N4OS |
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Molecular Weight |
338.26 g/mol |
IUPAC Name |
4-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H7F5N4OS/c12-9(13)21-7-3-1-6(2-4-7)5-17-20-8(11(14,15)16)18-19-10(20)22/h1-5,9H,(H,19,22)/b17-5+ |
InChI Key |
IKGQOSLMPXJBGJ-YAXRCOADSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C(F)(F)F)OC(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C(=NNC2=S)C(F)(F)F)OC(F)F |
Origin of Product |
United States |
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